2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide
Description
2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine (position 2) and chlorine (position 4), with an allyl (prop-2-en-1-yl) group attached to the amide nitrogen.
Properties
IUPAC Name |
2-bromo-4-chloro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h2-4,6H,1,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCISGQNAUPHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Chlorobenzoic Acid Derivatives
Bromination at the ortho position relative to the carboxylic acid group is achieved using electrophilic aromatic substitution. In a method adapted from industrial-scale syntheses, 4-chlorobenzoic acid is treated with bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃. The reaction proceeds via the following mechanism:
Key parameters include:
Chlorination via Directed Metalation
For substrates where chlorination precedes bromination, directed ortho metalation (DoM) using lithium diisopropylamide (LDA) enables precise positioning. For example, 2-bromobenzoic acid can be chlorinated at the para position via:
This method avoids competing side reactions but requires anhydrous conditions and low temperatures (−78°C).
Amide Bond Formation with Allylamine
Acyl Chloride Intermediate
Conversion of 2-bromo-4-chlorobenzoic acid to its acyl chloride is a critical step. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane at reflux yields 2-bromo-4-chlorobenzoyl chloride:
Reaction Conditions :
Coupling with Allylamine
The acyl chloride reacts with allylamine (prop-2-en-1-amine) in the presence of a base such as triethylamine (Et₃N) to scavenge HCl:
Optimized Protocol :
-
Solvent : Anhydrous dichloromethane or tetrahydrofuran.
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Temperature : 0°C to room temperature.
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Workup : Sequential washing with 1M HCl, saturated NaHCO₃, and brine.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields 65–75% product.
Alternative Pathways and Comparative Analysis
One-Pot Halogenation-Amidation
A patent-derived approach combines halogenation and amidation in a single reactor. Starting from toluene, sequential chlorination and bromination are followed by in situ amidation with allylamine. While this method reduces purification steps, it suffers from lower regioselectivity (60–70% yield).
Microwave-Assisted Synthesis
Microwave irradiation accelerates the amidation step, reducing reaction time from hours to minutes. Preliminary studies show:
Analytical Characterization and Validation
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.56 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.48 (d, J = 2.0 Hz, 1H, ArH), 5.92 (m, 1H, CH₂=CH), 5.28 (dd, J = 17.2, 1.6 Hz, 1H, CH₂=CH₂), 5.18 (dd, J = 10.4, 1.6 Hz, 1H, CH₂=CH₂), 4.02 (dt, J = 5.6, 1.6 Hz, 2H, NHCH₂).
-
IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C–Br).
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the prop-2-en-1-yl group, contribute to its reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Benzamide Derivatives
Key Observations :
- Halogen Effects : Bromine and chlorine in the target compound are electron-withdrawing, altering electronic distribution compared to methoxy (electron-donating in 4MNB) or fluorine (smaller, electronegative in TCI’s compound) .
Crystallographic and Conformational Analysis
Crystallographic studies of similar compounds reveal trends in molecular packing and bond parameters:
- 4-Bromo-N-(2-nitrophenyl)benzamide () exhibits two molecules per asymmetric unit with mean σ(C–C) = 0.006 Å and R factor = 0.049. The nitro group introduces planar rigidity, contrasting with the allyl group’s flexibility in the target compound .
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) shows intramolecular hydrogen bonding between the methoxy oxygen and amide hydrogen, stabilizing the conformation—a feature absent in the allyl-substituted target compound .
Biological Activity
2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse sources.
The compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a prop-2-en-1-yl group attached to the nitrogen atom. These structural features contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 0.25 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly in breast cancer cell lines such as MCF-7. The results indicate significant antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis and cell cycle arrest |
| HeLa | 3.5 | Inhibition of tubulin polymerization |
The anticancer activity is attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
The biological activity of this compound is linked to its interaction with specific molecular targets:
- Microbial Cell Membrane Disruption : The halogen substituents enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes, leading to increased permeability and cell death.
- Tubulin Binding : In cancer cells, the compound binds to tubulin, preventing its polymerization into microtubules, which is crucial for mitosis. This action results in mitotic arrest and apoptosis in susceptible cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy Study : A study conducted on clinical isolates demonstrated that this compound had potent activity against both gram-positive and gram-negative bacteria, with MIC values comparable to standard antibiotics .
- Anticancer Research : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with flow cytometry analysis confirming increased apoptotic cell populations .
- Mechanistic Insights : Further research using molecular docking simulations indicated strong binding affinity to tubulin, supporting experimental findings regarding its role in inhibiting microtubule assembly .
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: A domino synthesis approach, as demonstrated for structurally similar benzamide derivatives, can be adapted. Key steps include:
- Coupling Reactions : Use amide bond formation between 2-bromo-4-chlorobenzoic acid and propargylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Halogenation : Optimize bromination/chlorination sequences using NBS (N-bromosuccinimide) or SOCl₂ in anhydrous DCM.
- Catalytic Optimization : Screen catalysts (e.g., Pd for cross-coupling) and solvents (DMF, THF) to improve regioselectivity.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Amide Formation | EDC, HOBt, DMF, RT, 12h | 65–78 | Monitor by TLC for intermediate purity |
| Halogenation | NBS, CCl₄, 0°C → RT | 82 | Avoid excess bromine to prevent di-substitution |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | – | Isolate via gradient elution |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
Methodological Answer:
- ¹H/¹³C NMR : Resolve substituent effects (e.g., deshielding of aromatic protons adjacent to bromine/chlorine). For example, the allyl group (prop-2-en-1-yl) shows distinct vinyl proton splitting (δ 5.1–5.8 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns for Br/Cl .
- X-Ray Diffraction (Single Crystal) : Resolve ambiguities in regiochemistry or stereochemistry (if crystallizable) .
Q. How can single-crystal X-ray diffraction determine the molecular conformation of this compound, and what software tools are essential for refinement?
Methodological Answer:
- Crystallization : Use slow evaporation in solvents like EtOH/DCM.
- Data Collection : Employ a diffractometer (Mo/Kα radiation) for high-resolution data.
- Refinement Tools :
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental data in the molecular geometry of this benzamide derivative?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (B3LYP/6-311G**) to predict bond lengths/angles and compare with X-ray data .
- Discrepancy Analysis : If torsional angles deviate >5°, assess crystal packing effects (e.g., hydrogen bonding or π-π interactions) .
- Dynamic Simulations : Run molecular dynamics (MD) to evaluate conformational flexibility in solution vs. solid state.
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when observed pharmacological activities contradict initial molecular docking predictions?
Methodological Answer:
- Pharmacophore Mapping : Redefine essential interaction points (e.g., halogen-bond donors from Br/Cl) using Schrödinger’s Phase .
- Binding Assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Metabolic Stability Tests : Assess if in vitro activity loss stems from rapid degradation (e.g., via LC-MS/MS hepatic microsome studies) .
Q. Table 2: Key SAR Parameters
| Parameter | Experimental Observation | Proposed Mechanism |
|---|---|---|
| Bromine Substitution | Enhanced cytotoxicity (IC₅₀ = 2.1 µM) | Halogen bonding with kinase active site |
| Allyl Group | Reduced solubility (LogP = 3.8) | Hydrophobic side chain limits bioavailability |
Q. What experimental designs can validate reaction mechanisms proposed for the formation of this compound under varying catalytic conditions?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways during amide formation .
- Kinetic Studies : Monitor reaction rates via in-situ IR to identify rate-determining steps (e.g., amine activation vs. coupling).
- Control Experiments : Test substrate scope with electron-deficient vs. electron-rich aryl halides to assess electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
